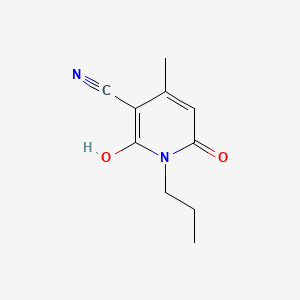![molecular formula C13H10F3N3O2S B2662487 6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706133-54-1](/img/structure/B2662487.png)
6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a complex organic compound. It contains a pyrrolo[3,4-d]pyrimidine core, which is a type of nitrogen-containing heterocycle . The compound also features a trifluoromethyl group and a phenylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo[3,4-d]pyrimidine core, a trifluoromethyl group, and a phenylsulfonyl group . The pyrrolo[3,4-d]pyrimidine core is a type of nitrogen-containing heterocycle, which is widely used in medicinal chemistry .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment
- Synthesis and Enzyme Inhibitory Potential: A study conducted by Rehman et al. (2017) synthesized a series of novel pyrimidine-based sulfonamides, including compounds structurally related to 6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. These compounds showed potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes crucial in Alzheimer's disease treatment. The synthesized compounds exhibited varied inhibitory capacities, with some showing significant potency (Rehman et al., 2017).
Crystal Structure Analysis
- R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions: Balasubramani et al. (2007) investigated the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. These structures, involving protonated pyrimidine rings bonded to sulfonate groups, demonstrate important hydrogen-bonded motifs relevant to the study of pyrimidine derivatives like this compound (Balasubramani et al., 2007).
Herbicide Development
- New Fluoro Intermediates for Herbicidal Sulfonylureas: Hamprecht et al. (1999) developed new pyrimidine and triazine intermediates for herbicidal sulfonylureas. The research outlines the synthesis of compounds including 2-amino-4-trifluoromethyl-6-trifluoromethoxypyrimidine, a compound structurally related to this compound, and its application in herbicide formulation (Hamprecht et al., 1999).
Molecular Modification for Biological Applications
- C–H Borylation and Cross-Coupling Transformations: Klečka et al. (2015) developed a method involving C–H borylation and cross-coupling transformations of pyrrolo[2,3-d]pyrimidines, closely related to this compound. This method is significant for synthesizing biologically relevant compounds such as deazahypoxanthine and deazaadenine bases (Klečka et al., 2015).
Antimicrobial Activity
- Synthesis and Evaluation of Pyrazolopyrimidines with Sulfone Groups: A study by Alsaedi et al. (2019) on pyrazolopyrimidine derivatives with sulfone groups, similar in structure to this compound, revealed significant antimicrobial activities. This highlights the potential application of such compounds in antimicrobial treatments (Alsaedi et al., 2019).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in pyrrolidine and pyrimidine derivatives in medicinal chemistry , this compound could be a promising area for future research.
Eigenschaften
IUPAC Name |
6-[2-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)10-3-1-2-4-12(10)22(20,21)19-6-9-5-17-8-18-11(9)7-19/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNDGYPZBNHIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-N-(2-methylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2662404.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B2662410.png)
![N-(2-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2662412.png)
![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2662413.png)

![3-[(4-Ethyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride](/img/structure/B2662416.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea](/img/structure/B2662417.png)
![6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride](/img/structure/B2662418.png)


![methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2662423.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2662424.png)
![7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2662426.png)
